Cas no 1220512-28-6 (5-(2-TERT-BUTOXYCARBONYLAMINO-ETHOXY)-NICOTINIC ACID METHYL ESTER)

5-(2-TERT-BUTOXYCARBONYLAMINO-ETHOXY)-NICOTINIC ACID METHYL ESTER Chemical and Physical Properties
Names and Identifiers
-
- 5-(2-tert-Butoxycarbonylamino-ethoxy)-nicotinic acid methyl ester
- 5-(2-TERT-BUTOXYCARBONYLAMINO-ETHOXY)-NICOTINIC ACID METHYL ESTER
-
- MDL: MFCD28963690
- Inchi: 1S/C14H20N2O5/c1-14(2,3)21-13(18)16-5-6-20-11-7-10(8-15-9-11)12(17)19-4/h7-9H,5-6H2,1-4H3,(H,16,18)
- InChI Key: LFUWEBHQNUHTKN-UHFFFAOYSA-N
- SMILES: C1=NC=C(OCCNC(OC(C)(C)C)=O)C=C1C(OC)=O
5-(2-TERT-BUTOXYCARBONYLAMINO-ETHOXY)-NICOTINIC ACID METHYL ESTER Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D774832-1g |
5-(2-TERT-BUTOXYCARBONYLAMINO-ETHOXY)-NICOTINIC ACID METHYL ESTER |
1220512-28-6 | 95% | 1g |
$595 | 2023-04-05 | |
eNovation Chemicals LLC | D774832-250mg |
5-(2-TERT-BUTOXYCARBONYLAMINO-ETHOXY)-NICOTINIC ACID METHYL ESTER |
1220512-28-6 | 95% | 250mg |
$320 | 2024-06-06 | |
Key Organics Ltd | AS-71973-250MG |
methyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)pyridine-3-carboxylate |
1220512-28-6 | >95% | 0mg |
£434.00 | 2023-04-12 | |
Key Organics Ltd | AS-71973-0.25g |
methyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)pyridine-3-carboxylate |
1220512-28-6 | >95% | 0.25g |
£434.00 | 2023-09-07 | |
Aaron | AR01DU8B-250mg |
5-(2-TERT-BUTOXYCARBONYLAMINO-ETHOXY)-NICOTINIC ACID METHYL ESTER |
1220512-28-6 | 95% | 250mg |
$301.00 | 2023-12-16 | |
Aaron | AR01DU8B-2g |
5-(2-TERT-BUTOXYCARBONYLAMINO-ETHOXY)-NICOTINIC ACID METHYL ESTER |
1220512-28-6 | 95% | 2g |
$1066.00 | 2023-12-16 | |
1PlusChem | 1P01DTZZ-100mg |
5-(2-TERT-BUTOXYCARBONYLAMINO-ETHOXY)-NICOTINIC ACID METHYL ESTER |
1220512-28-6 | 95% | 100mg |
$170.00 | 2023-12-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1817594-100mg |
5-(2-Tert-butoxycarbonylamino-ethoxy)-nicotinic acid methyl ester |
1220512-28-6 | 98% | 100mg |
¥1222.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1817594-250mg |
5-(2-Tert-butoxycarbonylamino-ethoxy)-nicotinic acid methyl ester |
1220512-28-6 | 98% | 250mg |
¥2430.00 | 2024-08-09 | |
A2B Chem LLC | AX24223-1g |
5-(2-TERT-BUTOXYCARBONYLAMINO-ETHOXY)-NICOTINIC ACID METHYL ESTER |
1220512-28-6 | 95% | 1g |
$610.00 | 2024-04-20 |
5-(2-TERT-BUTOXYCARBONYLAMINO-ETHOXY)-NICOTINIC ACID METHYL ESTER Related Literature
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
3. Book reviews
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
Additional information on 5-(2-TERT-BUTOXYCARBONYLAMINO-ETHOXY)-NICOTINIC ACID METHYL ESTER
Introduction to 5-(2-TERT-BUTOXYCARBONYLAMINO-ETHOXY)-NICOTINIC ACID METHYL ESTER (CAS No: 1220512-28-6) and Its Applications in Modern Chemical Biology
5-(2-TERT-BUTOXYCARBONYLAMINO-ETHOXY)-NICOTINIC ACID METHYL ESTER, identified by the CAS number 1220512-28-6, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a unique structural framework, combines functionalities that make it a valuable intermediate in the synthesis of biologically active molecules. Its molecular structure incorporates both protecting group chemistry and bioactive motifs, positioning it as a versatile tool for medicinal chemists and researchers exploring novel therapeutic agents.
The nitinic acid methyl ester moiety in the name underscores its derivation from nicotinic acid, a well-known precursor in the synthesis of nicotinamide adenine dinucleotide (NAD) and its derivatives, which play crucial roles in cellular metabolism. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality highlights its utility as an amine protecting agent, a common strategy in multi-step organic synthesis to prevent unwanted side reactions. Additionally, the ethoxy substituent introduces an oxygen-rich side chain that can influence solubility and metabolic stability, making this compound particularly interesting for drug development.
Recent advancements in chemical biology have emphasized the importance of tailored molecular scaffolds in modulating biological pathways. The 5-(2-TERT-BUTOXYCARBONYLAMINO-ETHOXY)-NICOTINIC ACID METHYL ESTER structure provides an excellent platform for such investigations. For instance, derivatives of nicotinic acid have been extensively studied for their potential in treating neurological disorders, cardiovascular diseases, and metabolic syndromes. The Boc-protected amine allows for selective deprotection under mild acidic conditions, facilitating controlled synthesis of downstream derivatives without compromising the integrity of other functional groups.
In the context of drug discovery, this compound serves as a building block for exploring novel pharmacophores. The ethoxy group can be further modified through various chemical transformations, such as hydrolysis to yield an alcohol or oxidation to form an aldehyde or ketone. Such modifications enable researchers to fine-tune the physicochemical properties of potential drug candidates, including solubility, bioavailability, and target specificity. The Boc protection ensures that these modifications occur selectively without affecting sensitive functional groups elsewhere in the molecule.
One particularly compelling application of 5-(2-TERT-BUTOXYCARBONYLAMINO-ETHOXY)-NICOTINIC ACID METHYL ESTER is in the development of enzyme inhibitors. Nicotinic acid derivatives have been shown to interact with various enzymes involved in metabolic pathways, including dehydrogenases and oxidases. By leveraging the structural features of this compound, researchers can design molecules that selectively inhibit target enzymes while minimizing off-target effects. This approach is particularly relevant in treating diseases associated with dysregulated enzymatic activity, such as diabetes and hyperlipidemia.
The compound’s utility extends to probe compounds for biochemical assays. Its well-defined structure allows for high-throughput screening (HTS) applications, where large libraries of compounds are tested against biological targets to identify lead candidates for further development. The presence of both protecting and bioactive groups makes it an ideal candidate for fragment-based drug design (FBDD), a strategy that relies on identifying small molecular fragments capable of binding to biological targets before being optimized into full-length drugs.
From a synthetic chemistry perspective, 5-(2-TERT-BUTOXYCARBONYLAMINO-ETHOXY)-NICOTINIC ACID METHYL ESTER exemplifies modern synthetic methodologies that prioritize efficiency and selectivity. The use of Boc protection is a hallmark of contemporary peptide chemistry but also finds broader applications in complex organic synthesis where orthogonal functional group manipulations are required. The ethoxy group provides additional versatility by serving as a handle for further derivatization while maintaining overall molecular stability.
The compound’s relevance is further underscored by its compatibility with modern analytical techniques used in drug discovery research. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography all provide robust characterization methods for verifying structural integrity and purity. These techniques are essential for ensuring that synthetic intermediates meet stringent quality standards before progressing to preclinical testing.
In summary,5-(2-TERT-BUTOXYCARBONYLAMINO-ETHOXY)-NICOTINIC ACID METHYL ESTER (CAS No: 1220512-28-6) represents a sophisticated molecular entity with broad applications across chemical biology and pharmaceutical research. Its unique structural features—combining protecting group chemistry with bioactive motifs—make it a valuable asset for designing novel therapeutic agents. As research continues to uncover new biological targets and synthetic strategies,this compound will undoubtedly play an increasingly important role in advancing our understanding of disease mechanisms and developing innovative treatments.
1220512-28-6 (5-(2-TERT-BUTOXYCARBONYLAMINO-ETHOXY)-NICOTINIC ACID METHYL ESTER) Related Products
- 1806359-54-5(5-Hydrazinyl-2-(trifluoromethylthio)benzyl chloride)
- 201740-99-0(Propargyl Alcohol-13C3)
- 2171719-74-5(2-chloro-4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobenzoic acid)
- 1864062-42-9(3-(Pyridin-4-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride)
- 1178204-22-2(1-(4-Bromophenyl)-4-(methylsulfanyl)butan-1-one)
- 1807387-04-7(2-(3-Methoxy-3-oxopropyl)-4-methylcinnamic acid)
- 1805623-33-9(5-(Aminomethyl)-3-(difluoromethyl)-2-methyl-4-nitropyridine)
- 2191062-74-3(1-[4-(Cyclopropylcarbonyl)-2,2-dimethyl-1-piperazinyl]-2-propen-1-one)
- 1349716-88-6([3-(4-aminonaphthalen-1-yl)phenyl]methanol)
- 2228417-96-5(1-methyl-4-(3-methylazetidin-3-yl)oxy-1H-imidazole)



